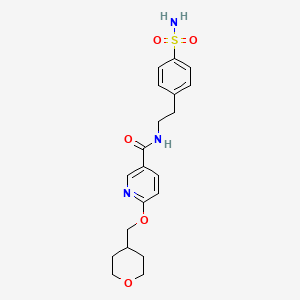

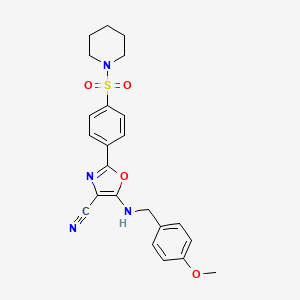

![molecular formula C14H16N2O4 B2706556 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide CAS No. 1396875-02-7](/img/structure/B2706556.png)

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of compounds known as 1-benzo [1,3]dioxol-5-yl-indoles .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .Molecular Structure Analysis

The molecular structure of “this compound” and related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were also analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and related compounds typically involve Pd-catalyzed C-N cross-coupling and condensation reactions .科学的研究の応用

Synthesis and Therapeutic Potential

Novel Synthesis Methods

The development of novel azetidine derivatives through innovative synthesis methods is a key area of research. For instance, a study on the ultrasound-assisted synthesis of azetidinone derivatives demonstrates the potential of these compounds as anti-tubercular agents, indicating that modifications to the azetidine scaffold can lead to significant bioactivity (Nimbalkar et al., 2018). This highlights the versatility of the azetidine core in medicinal chemistry and its potential for generating novel therapeutic agents.

Cancer Research Applications

Azetidine derivatives have been explored for their potential as cancer therapeutics. A study synthesizing novel benzodifuranyl derivatives, including azetidines, revealed their efficacy as COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). This research underscores the applicability of azetidine derivatives in developing new anti-cancer strategies.

Organocatalysis

Catalytic Applications

Azetidine derivatives also find applications in catalysis, exemplified by a study on enantiopure azetidine-2-carboxamides used as organocatalysts in direct asymmetric aldol reactions (Song et al., 2014). This suggests that azetidine-based compounds can play a crucial role in enhancing the efficiency and selectivity of chemical reactions, important for synthesizing complex molecules.

Ring-Expansion Reactions

Ring Expansion and Functionalization

Research into the ring-expansion reactions of epoxy amides and enamides has led to the generation of functionalized azetidines among other products (Suraj & Swamy, 2022). This study illustrates the potential of azetidine derivatives in diverse synthetic applications, including the development of new materials and complex molecular architectures.

作用機序

Target of Action

Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

特性

IUPAC Name |

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)16-6-11(7-16)14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,11H,5-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHVYLQYVWNKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

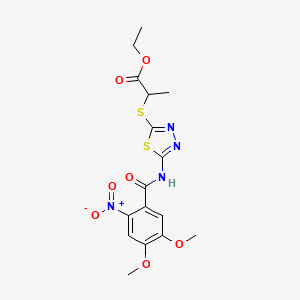

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2706473.png)

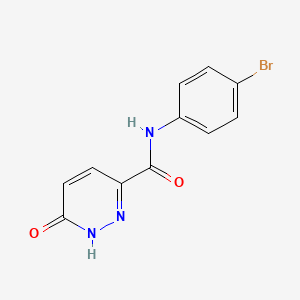

![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)

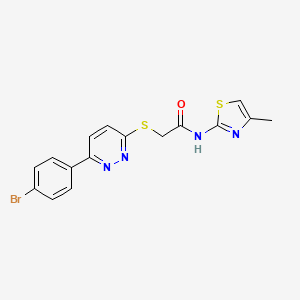

![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706491.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)